1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-
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Overview
Description
1-Oxa-7-azaspiro[45]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- is a spirocyclic compound with a unique structure that combines both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- typically involves several steps:
Starting Materials: The synthesis begins with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Cyclization: The key step involves the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel antitumor agents.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase.
Industrial Applications: It is used in the synthesis of biologically active compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- can be compared with other spirocyclic compounds:
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound has a similar spirocyclic structure but different functional groups, leading to distinct biological activities.
1-Oxa-9-azaspiro[5.5]undecane: This compound is used in antituberculosis research and has a different ring size and functionalization.
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride: This compound is used in various chemical syntheses and has different substituents.
These comparisons highlight the unique structural features and applications of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-.
Properties
Molecular Formula |
C20H26F3NO6S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
tert-butyl (5R,10S)-10-phenyl-3-(trifluoromethylsulfonyloxy)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C20H26F3NO6S/c1-18(2,3)29-17(25)24-11-7-10-19(16(24)14-8-5-4-6-9-14)12-15(13-28-19)30-31(26,27)20(21,22)23/h4-6,8-9,15-16H,7,10-13H2,1-3H3/t15?,16-,19+/m0/s1 |
InChI Key |
LRHDFFVIRIJGJI-UDGGGLCFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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